molecular formula C9H12N2O2 B15071083 5-(Oxolan-3-yloxy)pyridin-3-amine

5-(Oxolan-3-yloxy)pyridin-3-amine

Cat. No.: B15071083
M. Wt: 180.20 g/mol
InChI Key: SDAZUJVMIZJCME-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features a pyridin-3-amine group linked via an ether bond to an oxolane (tetrahydrofuran) ring, making it a valuable heterocyclic building block in medicinal chemistry . Heterocyclic compounds like this one are fundamental scaffolds in drug discovery, with over 85% of FDA-approved pharmaceutical molecules containing at least one heterocycle . While specific biological data for this compound is not available in the searched literature, its molecular framework is similar to other patented compounds investigated for their potential to modulate kinase activity and treat proliferative diseases . Researchers value such structures for developing novel therapeutic agents, particularly in oncology. The provided identifiers are: SMILES: C1COCC1OC2=CN=CC(=C2)N; InChIKey: BAGALONVKVPJML-UHFFFAOYSA-N . This product is intended for research purposes such as chemical synthesis, library development, and biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(oxolan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6,10H2

InChI Key

SDAZUJVMIZJCME-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CN=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-3-yloxy)pyridin-3-amine typically involves the reaction of 3-hydroxypyridine with oxirane (ethylene oxide) under basic conditions to form the oxolane ring. The resulting intermediate is then subjected to amination to introduce the amine group at the 5-position. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

5-(Oxolan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group facilitate binding to these targets, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ether vs. Alkyl/Heterocyclic Groups

5-(Oxetan-3-yl)pyridin-2-amine
  • Structure : Oxetane (4-membered ring) at pyridine-5, amine at pyridine-2.
  • Properties : Smaller ring size (oxetane) increases ring strain but enhances metabolic stability compared to oxolane. Molecular formula: C₈H₁₀N₂O .
  • Key Difference : Reduced steric bulk compared to oxolane may improve membrane permeability.
6-Methoxy-5-methylpyridin-3-amine
  • Structure : Methoxy (electron-donating) and methyl (lipophilic) groups at pyridine-6 and -5, respectively.
  • Properties : Methoxy group enhances solubility via polarity, while methyl increases lipophilicity (logP). Used in research for heterocyclic exploration .
5-(1,1-Difluoroethyl)pyridin-3-amine
  • Structure : Difluoroethyl group introduces strong electronegativity and lipophilicity.
  • Properties : Fluorine atoms enhance metabolic resistance and bioavailability. Molecular formula: C₇H₈F₂N₂ .

Halogen-Substituted Derivatives

5-(3-Chlorophenyl)pyridin-3-amine
  • Structure : Chlorophenyl group at pyridine-3.
  • Safety data (GHS) highlight handling precautions due to halogenated aromatic systems .
4-Chloro-5-methoxypyridin-3-amine
  • Structure : Chloro and methoxy groups at pyridine-4 and -4.
  • Properties : Methoxy mitigates chloro’s electron withdrawal, balancing solubility and reactivity. Listed in pyridine catalogs for synthetic applications .

Fused Heterocyclic Systems

5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine
  • Structure : Benzothiazole fused to pyridine via a methoxy linker.
  • Properties : Sulfur in benzothiazole enables π-π stacking and hydrogen bonding. Demonstrated activity as a DYRK1A inhibitor in Down syndrome models .
5-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine
  • Structure : Pyrrolopyridine fused system with dimethoxyphenyl.
  • Properties : Extended conjugation enhances planar structure, favoring DNA intercalation or kinase binding. Synthesized via Suzuki-Miyaura coupling (42.6% yield) .

Bipyridine Derivatives

5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Bipyridine system with methoxy and amine groups.
  • Properties : Methoxy at pyridine-2 enhances solubility, while bipyridine framework supports metal chelation. CAS: 1249109-42-9 .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Ring System Molecular Formula Key Properties/Applications Evidence ID
5-(Oxolan-3-yloxy)pyridin-3-amine Oxolane ether at pyridine-5 C₈H₁₀N₂O₂ Conformational flexibility, research use 18
5-(Oxetan-3-yl)pyridin-2-amine Oxetane at pyridine-5 C₈H₁₀N₂O High metabolic stability 17
6-Methoxy-5-methylpyridin-3-amine Methoxy/methyl at pyridine-6/5 C₇H₁₀N₂O Solubility-lipophilicity balance 16
5-(3-Chlorophenyl)pyridin-3-amine Chlorophenyl at pyridine-5 C₁₁H₉ClN₂ Electron-withdrawing, safety concerns 12
5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine Benzothiazole-pyridine C₁₃H₁₁N₃OS DYRK1A inhibition 6

Biological Activity

5-(Oxolan-3-yloxy)pyridin-3-amine is a heterocyclic compound notable for its significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N2O, with a molecular weight of 164.20 g/mol. The compound features a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position. This unique structure enhances its binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry .

Biological Activity

Enzyme Inhibition and Receptor Binding:
Research indicates that this compound acts as an enzyme inhibitor and receptor ligand. The oxolane group enhances its binding capabilities, while the amine group facilitates hydrogen bonding, influencing protein activity and biological pathways .

Antibacterial and Antifungal Properties:
Studies have demonstrated its antibacterial activity against both Gram-positive and Gram-negative strains, as well as antifungal properties. For instance, molecular docking studies have shown promising interactions with bacterial enzymes, suggesting potential as an antimicrobial agent .

Cytotoxicity:
In terms of cytotoxicity, preliminary findings indicate that this compound exhibits minimal toxicity towards normal human lung fibroblast cells compared to established chemotherapeutic agents like Doxorubicin. This selectivity may enhance its profile as a safer therapeutic agent .

The mechanism of action involves the interaction of this compound with specific molecular targets. The structural features allow for significant interactions that modulate various biological pathways. For example:

  • Binding Affinity: The oxolane group contributes to increased binding affinity to target proteins.
  • Hydrogen Bonding: The amine group facilitates essential hydrogen bonding interactions, enhancing the compound's efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
5-(Oxolan-2-yloxy)pyridin-3-amineSimilar structure with different oxolane positioningVariations in biological activity due to structural changes
5-(Trifluoromethyl)pyridin-2-ylamineContains a trifluoromethyl group instead of an oxolaneDifferent electronic properties affecting reactivity
2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amineMore complex structure with additional functional groupsIncreased complexity may enhance selectivity for certain biological targets

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds .

Case Studies and Research Findings

  • Antimicrobial Efficacy: In a recent study evaluating various synthesized compounds for their antibacterial properties, this compound demonstrated significant activity against selected bacterial strains, indicating its potential role in developing new antimicrobial therapies .
  • Molecular Dynamics Simulations: Molecular dynamics simulations have provided insights into the conformational changes and stability of this compound when interacting with target proteins. These studies are crucial for understanding the compound's mechanism of action and guiding future drug development efforts .

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